Home > Products > Screening Compounds P2463 > 7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine - 477865-21-7

7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

Catalog Number: EVT-3145494
CAS Number: 477865-21-7
Molecular Formula: C17H20N4O
Molecular Weight: 296.374
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are an important class of non-naturally occurring small molecules that have aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Synthesis Analysis

The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .

Molecular Structure Analysis

The [1,2,4]triazolopyrimidine heterocycle system presents four different families of isomers and among them, the well-known [1,2,4]triazolo[1,5-a]pyrimidine (TP) isomer is the most studied .

Chemical Reactions Analysis

The Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .

Future Directions
  • Structural Studies: Further research using techniques like X-ray crystallography or cryo-electron microscopy could elucidate the precise binding site and interactions of B-TPMF with KCa2.1 at a molecular level. []
  • In Vivo Studies: Investigating the effects of B-TPMF in animal models of diseases where KCa2.1 dysfunction is implicated, such as epilepsy or hypertension, could provide insights into its therapeutic potential and guide the development of new treatment strategies. []
  • Structure-Activity Relationship Studies: Synthesizing and evaluating analogs of B-TPMF with modifications to its structure can help identify the key structural elements responsible for its KCa2.1 inhibitory activity and selectivity. This information can guide the design of more potent and selective KCa2.1 inhibitors. []

N-{7-[1-(4-Chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N′-methoxy-formamidine (CM-TPMF)

  • Compound Description: (-)-CM-TPMF is a potent and selective activator of the human KCa2.1 channel with an EC50 value of 24 nM. It is 10 times more potent on KCa2.1 than NS309, a previously known potent but unselective KCa3/KCa2 channel activator. The (+)-enantiomer of CM-TPMF is 40 to 100 times less active. CM-TPMF exhibits subtype selectivity, with 10- to 20-fold discrimination toward other KCa2 channels and the KCa3 channel. []
  • Relevance: CM-TPMF shares a core [, , ]triazolo[1,5-a]pyrimidine structure with 7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine, differing in the substituent on the phenoxy ring and the presence of an N′-methoxy-formamidine group at the 2-position of the triazolopyrimidine core. Both compounds exhibit high affinity for the KCa2.1 channel, suggesting the importance of the core structure for binding.

N-{7-[1-(4-tert-Butyl-phenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N′-methoxy-formamidine (B-TPMF)

  • Compound Description: (-)-B-TPMF is a selective inhibitor of the human KCa2.1 channel with an IC50 value of 31 nM. Similar to CM-TPMF, its (+)-enantiomer is 40 to 100 times less active, and it shows selectivity for KCa2.1 over other KCa2 channels and the KCa3 channel. []
  • Relevance: B-TPMF is structurally very similar to 7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine. Both compounds share the same core structure, including the 7-[1-(4-tert-butylphenoxy)ethyl] substituent. The only difference is the presence of an N′-methoxy-formamidine group at the 2-position of the triazolopyrimidine core in B-TPMF. Despite their structural similarities, B-TPMF acts as an inhibitor of the KCa2.1 channel, while the activity of 7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is not specified in the provided context.

GW542573X (4-(2-methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester)

  • Compound Description: GW542573X is a known selective activator of the KCa2.1 channel. Research suggests that it interacts with the Ser293 residue in transmembrane segment 5 of the channel, contributing to its selective activation. []
  • Relevance: Although structurally distinct from 7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine, GW542573X is relevant because it targets the same binding site on the KCa2.1 channel as CM-TPMF and B-TPMF, both of which are structurally related to the target compound. This shared binding site suggests that despite different structures, these compounds might share a common pharmacophore essential for KCa2.1 channel interaction.

NS309 (6,7-dichloro-1H-indole-2,3-dione 3-oxime)

  • Compound Description: NS309 is a known activator of both KCa3 and KCa2 channels, but it lacks subtype selectivity. It is considered a potent tool compound, although less potent on KCa2.1 compared to the more selective activator, (-)-CM-TPMF. []
  • Relevance: Despite its structural dissimilarity to 7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine, NS309 is mentioned in the context of KCa2.1 channel modulation. Its comparison with (-)-CM-TPMF, a structurally related compound to the target compound, highlights the importance of specific structural features in achieving KCa2.1 channel selectivity.
Source and Classification

The compound is classified as a heterocyclic aromatic compound due to the presence of both triazole and pyrimidine rings. It is synthesized as part of ongoing research into novel antiviral agents and other pharmaceutical applications, with studies indicating its effectiveness against various viral strains and cancer cell lines .

Synthesis Analysis

The synthesis of 7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine can be approached through several methodologies.

General Synthetic Route

  1. Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-tert-butylphenol and appropriate triazole derivatives.
  2. Reagents: Common reagents include base catalysts (e.g., sodium hydride) and solvents like dimethylformamide or ethanol.
  3. Procedure:
    • Step 1: The phenol is reacted with an alkylating agent to form the ether linkage.
    • Step 2: This intermediate undergoes cyclization with a triazole precursor under reflux conditions or microwave irradiation to enhance yield and reduce reaction time.
    • Step 3: Purification typically involves column chromatography to isolate the desired product.

Technical Parameters

  • Reaction Temperature: Reactions are generally carried out at elevated temperatures (e.g., 100-140 °C).
  • Yield: Reported yields for similar compounds range from 70% to over 90%, depending on the specific reaction conditions employed .
Molecular Structure Analysis

The molecular structure of 7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine can be described as follows:

  • Core Structure: The compound features a fused triazole-pyrimidine ring system which is known for its stability and biological activity.
  • Substituents: The presence of the tert-butylphenoxy group significantly influences its lipophilicity and interaction with biological targets.
  • Molecular Formula: C_{16}H_{20}N_{4}O
  • Molecular Weight: Approximately 284.36 g/mol.

Structural Data

  • NMR Spectroscopy: Proton NMR can be used to elucidate the positions of hydrogen atoms in the molecule, confirming the structure.
  • Mass Spectrometry: This technique helps in determining the molecular weight and confirming the identity of the synthesized compound .
Chemical Reactions Analysis

7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine can participate in various chemical reactions:

  • Nucleophilic Substitution: The triazole nitrogen can act as a nucleophile in reactions with electrophiles.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions under suitable conditions.
  • Deprotonation Reactions: Basic conditions can lead to deprotonation at specific sites on the triazole or pyrimidine rings.

Relevant Technical Details

  • Reaction conditions such as temperature and solvent choice can significantly affect reactivity and yield.
  • Monitoring reactions using thin-layer chromatography (TLC) is essential for optimizing synthesis .
Mechanism of Action

The mechanism of action for 7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine has been explored in various studies:

  • Antiviral Activity: It is believed that this compound inhibits viral replication by interfering with viral polymerases or other critical enzymes involved in the viral life cycle.
  • Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in cancer cells through pathways involving oxidative stress or modulation of cell signaling pathways .

Relevant Data

  • In vitro studies have shown effective inhibition rates against specific viral strains and cancer cell lines at micromolar concentrations.
Physical and Chemical Properties Analysis

The physical and chemical properties of 7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine include:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol; limited solubility in water due to its hydrophobic nature.
  • Melting Point: Typically observed melting points range between 120 °C to 150 °C depending on purity.
  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases.

Relevant Analyses

  • Thermal analysis (e.g., differential scanning calorimetry) can provide insights into stability under varying temperature conditions .
Applications

The applications of 7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine are varied:

  • Pharmaceutical Development: As a lead compound for developing new antiviral drugs targeting influenza and other viral infections.
  • Anticancer Research: Potential use in cancer therapeutics due to its ability to induce cell death in malignant cells.
  • Biochemical Research Tools: Utilized in biochemical assays to study enzyme interactions related to viral replication or tumor growth.
Introduction to Triazolo[1,5-a]pyrimidine Scaffolds in Antiviral Drug Discovery

Structural and Functional Significance of 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives in Medicinal Chemistry

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold represents a privileged heterocyclic system in medicinal chemistry due to its remarkable structural versatility and tunable physicochemical properties. This bicyclic framework is isoelectronic with purines, enabling it to mimic natural nucleotides and interact with biological targets such as enzymes and receptors involved in nucleic acid metabolism [9]. The TP core exhibits a delocalized 10-π electron system, comprising an electron-rich five-membered ring fused to an electron-deficient six-membered ring. This electronic asymmetry facilitates diverse binding interactions, including hydrogen bonding, π-stacking, and metal coordination via its three accessible nitrogen atoms (N1, N3, N4) [9].

Table 1: Notable Biologically Active 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives

CompoundBiological ActivityKey Structural FeaturesSource/Reference
EssramycinNatural antibiotic (isolated from Streptomyces)5-Amino-7-hydroxy substitution [10]
TrapidilVasodilator, antiplatelet agent7-Diethylaminoethyl substitution [9]
Triazolopyrimidine-6-carboxylic acidAntitubercular activity (92% inhibition at 6.25 μg/mL)Carboxylic acid at C6 [10]
7-[1-(4-Tert-butylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidineInfluenza polymerase inhibitor (PA-PB1 disruptor)Phenoxyethyl linker with tert-butyl group [5] [6]

The synthetic accessibility of TP derivatives further enhances their pharmaceutical utility. Key routes include:

  • Annulation Reactions: 5-Amino-1,2,4-triazoles react with 1,3-dicarbonyls or α,β-unsaturated carbonyls to form TP scaffolds substituted at positions 2,5,6,7 [9].
  • Dimroth Rearrangement: Hydrazinylpyrimidines undergo cyclocondensation followed by acid-catalyzed rearrangement to yield TP derivatives [9].
  • Oxidative Cyclization: Pyrimidin-2-yl-amidines transform into TP heterocycles under oxidative conditions [9].

The target compound, 7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine, exemplifies strategic molecular design leveraging TP's capacity for hydrophobic interactions. Its tert-butylphenoxyethyl side chain enhances target binding through steric bulk and lipophilicity, positioning it as a disruptor of protein-protein interactions in viral replication machinery [5] [6].

Role of RNA-Dependent RNA Polymerase (RdRP) Inhibition in Influenza Therapeutics

Influenza viruses pose persistent global health threats through seasonal epidemics and unpredictable pandemics. The viral RNA-dependent RNA polymerase (RdRP), a heterotrimeric complex composed of PA, PB1, and PB2 subunits, drives viral transcription and replication, making it a prime target for antiviral intervention [2]. The RdRP performs multiple essential functions:

  • Cap-snatching: PB2 binds host mRNA caps, while PA cleaves 10-13 nucleotides downstream.
  • RNA Synthesis: PB1 catalyzes RNA template-directed RNA polymerization.
  • Polyadenylation: Generates polyA tails for viral mRNA [2].

Clinically validated RdRP inhibitors include:

  • Nucleoside Analogs: Favipiravir (T-705) incorporates into viral RNA, causing lethal mutagenesis.
  • Endonuclease Inhibitors: Baloxavir marboxil blocks cap-snatching by chelating catalytic Mn²⁺ ions in PA.
  • Cap-Binding Inhibitors: Pimodivir (JNJ-63623872) occupies the PB2 cap-binding pocket [2].

Despite these advances, resistance mutations (e.g., I38T in PA for baloxavir) necessitate novel inhibitors targeting less mutable sites. Protein-protein interactions (PPIs) within the RdRP complex represent high-priority alternatives, as interfacial residues are more evolutionarily constrained than enzymatic active sites [2] [3].

Rationale for Targeting PA-PB1 Subunit Interaction in Influenza Virus Replication

The PA-PB1 interface is a structurally conserved and functionally indispensable interaction in influenza RdRP assembly. The C-terminal domain of PA (PAC, residues 239-716) forms a hydrophobic pocket that binds the N-terminal 15 residues of PB1 (PB1N) with high affinity (Kd ≈ 10 nM) [3] [7]. This interaction nucleates the stepwise RdRP assembly: PA-PB1 dimerization precedes PB2 incorporation. Disrupting this interface blocks polymerase complex formation, halting viral transcription and replication [3].

Key structural features of the PA-PB1 interface:

  • PAC Binding Pocket: A deep cleft formed by α-helices 1, 2, and 5, with conserved residues (Ile363, Leu666, Phe710) creating a hydrophobic environment.
  • PB1N Peptide: Adopts an α-helical conformation; residues Phe2, Val3, Met6, Phe7, and Leu10 anchor into hydrophobic pockets within PAC [3] [7].

Properties

CAS Number

477865-21-7

Product Name

7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

IUPAC Name

7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

Molecular Formula

C17H20N4O

Molecular Weight

296.374

InChI

InChI=1S/C17H20N4O/c1-12(15-9-10-18-16-19-11-20-21(15)16)22-14-7-5-13(6-8-14)17(2,3)4/h5-12H,1-4H3

InChI Key

UIVGPGSWACZQDC-UHFFFAOYSA-N

SMILES

CC(C1=CC=NC2=NC=NN12)OC3=CC=C(C=C3)C(C)(C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.